N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine
Description
N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine is a heterocyclic compound featuring a piperidine core substituted with a methyl group and a tetrahydrofuran (THF)-derived moiety. Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol . The compound is structurally characterized by a six-membered piperidine ring, where the nitrogen at position 4 is bonded to both a methyl group and a tetrahydrofuran-2-ylmethyl substituent.
The compound has been cataloged under CAS number 416869-66-4 and is listed in chemical databases with synonyms such as 1-Methyl-N-(oxolan-2-ylmethyl)piperidin-4-amine and 4-Piperidinamine, 1-methyl-N-[(tetrahydro-2-furanyl)methyl] . While its pharmacological applications remain understudied, structural analogs of this compound are explored in opioid receptor modulation and enzyme inhibition, as seen in related piperidine derivatives .
Properties
IUPAC Name |
N-methyl-N-(oxolan-2-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12(10-3-2-8-13-10)9-4-6-11-7-5-9/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFGSEDSIQKGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation and Functionalization
The core piperidin-4-amine can be prepared or sourced commercially. A common approach involves protection of the primary amine to differentiate it from the secondary amine during subsequent reactions. For example, benzophenone can be used to protect the primary amine of 4-aminopiperidine, forming an N-(diphenylmethylene) derivative, which facilitates selective reactions on the secondary amine.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1 | 4-aminopiperidine + benzophenone, toluene, BF3·Et2O, reflux 8-10 h | Protection of primary amine | 78% yield after recrystallization |
Introduction of the Tetrahydrofuran-2-yl Group
The tetrahydrofuran-2-yl substituent is typically introduced via alkylation or reductive amination using tetrahydrofuran-2-ylmethyl halides or related electrophiles. The reaction is often performed under basic conditions to deprotonate the amine and facilitate nucleophilic substitution.
Deprotection and Methylation
After alkylation, the protecting group is removed under acidic conditions, typically using aqueous hydrochloric acid or trifluoroacetic acid (TFA). Methylation of the nitrogen can be achieved via transfer hydrogenation or direct methylation methods.
Alternative Synthetic Routes
Some methods employ Grignard reagents or amide intermediates for related piperidine derivatives, which can be adapted for the target compound. For example, the use of isopropylmagnesium chloride/lithium chloride (Turbo Grignard) at ambient temperature allows for mild reaction conditions and avoids cryogenic requirements.
Purification
Purification is typically achieved by recrystallization from mixed solvents such as ethanol/heptane or by reverse-phase high-performance liquid chromatography (HPLC) when high purity is required.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Yield/Outcome |
|---|---|---|---|---|
| 1 | Protection | 4-aminopiperidine + benzophenone, BF3·Et2O, toluene, reflux | Protects primary amine | ~78% yield |
| 2 | Alkylation | N-protected amine + tetrahydrofuran-2-ylmethyl bromide, THF, 0°C to RT | Introduces tetrahydrofuran moiety | High yield, >97% purity |
| 3 | Deprotection | 10% HCl or 30% TFA in CH2Cl2, RT | Removes protecting group | Quantitative |
| 4 | Methylation | Transfer hydrogenation: formaldehyde, Pd/C, formic acid, heat | N-methylation of piperidine nitrogen | Efficient, selective |
| 5 | Purification | Recrystallization or reverse-phase HPLC | Ensures high purity | >95% purity |
Research Findings and Optimization Notes
- Transfer hydrogenation methylation is preferred over direct methylation with methyl halides due to milder conditions and better selectivity, reducing side reactions and discoloration.
- Use of Turbo Grignard reagents allows for ambient temperature reactions, simplifying scale-up and reducing equipment costs.
- Protecting group strategies are critical to avoid side reactions on the primary amine and to achieve selective functionalization.
- Deprotection under acidic conditions is straightforward and quantitative, facilitating clean conversion to the free amine.
- Purification by recrystallization is effective for bulk synthesis, while HPLC is suitable for small-scale or high-purity requirements.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrofuran moiety can be replaced with other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
The compound is widely used as an intermediate in the synthesis of complex organic molecules. It participates in various chemical reactions, including:
- Oxidation : Can be oxidized to form N-oxide derivatives using agents like potassium permanganate.
- Reduction : Reduction can yield amine derivatives using lithium aluminum hydride.
- Substitution : Engages in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Biological Studies
N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine serves as a useful reagent in biological research:
- Ligand Studies : Investigated for its potential as a ligand in receptor binding studies, which is crucial for understanding various biological pathways.
- Pharmacological Research : Explored for its potential pharmacological properties, particularly in drug development aimed at treating various diseases .
Medicinal Chemistry
The compound has shown promise in pharmacological applications:
- Antimicrobial Activity : Investigated for its ability to combat bacterial infections.
- Anticancer Properties : Some derivatives demonstrate potential in inhibiting cancer cell proliferation by targeting specific kinases, such as ACK1 kinase .
- Neurological Effects : Certain derivatives may modulate neurotransmitter systems, suggesting potential applications in treating mood disorders or pain management .
Case Studies and Research Findings
Several notable studies have evaluated the biological activity of this compound and its analogs:
- ACK1 Kinase Inhibition : A study demonstrated that related piperidine derivatives could inhibit ACK1 kinase activity, crucial for cancer cell proliferation. The IC50 values were determined through ELISA assays, showcasing the compound's potential role in cancer therapy .
- Antiparasitic Activity : Research on structurally similar compounds indicated varying degrees of activity against parasites, suggesting that modifications can enhance or diminish efficacy against specific targets .
- Neurotransmitter Modulation : Some derivatives have significantly impacted neurotransmitter systems, indicating their potential role in treating mood disorders or pain management.
Mechanism of Action
The mechanism of action of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of receptor signaling, and changes in cellular functions .
Comparison with Similar Compounds
Electronic and Steric Effects
Pharmacological Target Selectivity
- 4-Anilidopiperidine derivatives (e.g., N-phenyl-N-(piperidin-4-ylmethyl)propionamide) exhibit high μ-opioid receptor affinity due to their bulky aromatic substituents, whereas the THF-substituted compound may prioritize δ- or κ-opioid receptors owing to its smaller, polar substituent .
- Compounds like N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine leverage sulfur’s polarizability for interactions with dopamine or serotonin receptors, a feature absent in the oxygen-focused target molecule .
Research Findings
Opioid Receptor Modulation: Piperidine derivatives with tetrahydronaphthalene methyl groups (e.g., 5-substituted tetrahydronaphthalen-2-yl-methyl analogs) show nanomolar affinity for μ-opioid receptors but poor selectivity. The THF-substituted compound’s smaller size may improve selectivity for peripheral opioid receptors .
Metabolic Stability : THF-containing compounds exhibit longer half-lives in hepatic microsomal assays compared to morpholine or pyran derivatives, as seen in N-[(1R,3S)-3-isopropyl-3-({4-phenylpiperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine .
Toxicity Profile : Fluorinated analogs (e.g., trifluoroethyl derivatives) show higher plasma protein binding but risk bioaccumulation, whereas THF-based structures are more readily excreted .
Biological Activity
N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, pharmacological properties, and comparisons with related compounds.
The synthesis of this compound typically involves the alkylation of piperidine derivatives with tetrahydrofuran derivatives. A common method includes reacting piperidine with tetrahydrofuran-2-ylmethyl chloride in the presence of bases such as sodium hydride or potassium carbonate. The resulting compound has unique structural features that contribute to its biological activity.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form N-oxide derivatives using agents like potassium permanganate.
- Reduction : Reduction can yield amine derivatives using lithium aluminum hydride.
- Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
This compound acts primarily as a ligand, interacting with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of biological pathways, influencing processes such as:
- Enzymatic Activity : Inhibition or activation of enzymatic pathways.
- Receptor Signaling : Alteration of receptor signaling pathways, which may impact cellular functions.
Pharmacological Properties
Research has indicated that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Investigated for its potential to combat bacterial infections.
- Anticancer Properties : Explored as a candidate for cancer treatment due to its ability to affect cellular growth pathways.
- Neurological Effects : Some derivatives show promise in modulating neurotransmitter systems, potentially offering antidepressant or analgesic effects.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine | Piperidine derivative | Different position of tetrahydrofuran moiety |
| N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | Piperidine derivative | Variation in substitution pattern |
| 3-Methyl-N-(tetrahydrofuran-2-yl)methylpiperidin | Piperidine derivative | Lacks methyl substitution at the 3-position |
These comparisons highlight how structural variations influence biological properties and therapeutic potential.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the pharmacological potential of this compound:
- ACK1 Kinase Inhibition : A study demonstrated that similar piperidine derivatives could inhibit ACK1 kinase activity, which is crucial for cancer cell proliferation. The IC50 values were determined through ELISA assays, showcasing the compound's potential role in cancer therapy .
- Antiparasitic Activity : Research on structurally similar compounds has shown varying degrees of activity against parasites, indicating that modifications can enhance or diminish efficacy against specific targets .
- Neurotransmitter Modulation : Some derivatives have been shown to impact neurotransmitter systems significantly, suggesting a role in treating mood disorders or pain management.
Q & A
Q. What are the most effective synthetic routes for N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine, and how can yield optimization be systematically approached?
-
Methodology : Begin with nucleophilic substitution or reductive amination strategies. For example, coupling tetrahydrofuran-2-carbaldehyde with piperidin-4-amine under catalytic hydrogenation conditions, followed by N-methylation using methyl iodide. Optimize reaction parameters (solvent polarity, temperature, catalyst loading) via Design of Experiments (DoE) tools like Design Expert to identify critical factors affecting yield .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24 -
Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using -NMR (e.g., δ 3.8 ppm for tetrahydrofuran oxygen-proton coupling) and high-resolution mass spectrometry.
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., pH, oxidation markers). Use kinetic modeling (Arrhenius equation) to predict shelf life under standard conditions.
Advanced Research Questions
Q. What strategies resolve contradictions in reported cytotoxic activity of this compound across different cell lines?
- Methodology : Perform comparative assays using standardized protocols (e.g., MTT vs. ATP-based viability assays) and harmonize variables (cell passage number, serum concentration). Cross-validate results with orthogonal techniques like flow cytometry for apoptosis/necrosis differentiation. Address discrepancies by analyzing metabolite profiles (via LC-MS) to identify cell-specific enzymatic degradation pathways .
- Example Data :
| Cell Line | IC (μM) | Assay Type | Metabolite Detected |
|---|---|---|---|
| HeLa | 12.3 ± 1.5 | MTT | None |
| HEK293 | 45.6 ± 3.2 | ATP-Lite | Oxidized derivative |
Q. How can computational modeling predict the binding affinity of this compound to CNS targets like serotonin receptors?
- Methodology : Employ molecular docking (AutoDock Vina) using crystal structures of 5-HT receptors (PDB: 7E2Z). Validate force fields (e.g., CHARMM36) by comparing docking scores with experimental values from radioligand binding assays. Use molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories, focusing on hydrogen-bond interactions with Asp116 and hydrophobic packing with Phe362 .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Q. What experimental designs are optimal for studying the enantiomeric effects of this compound in vivo?
- Methodology : Synthesize enantiomers via chiral resolution (e.g., using amylose-based HPLC columns) and conduct pharmacokinetic studies in rodent models. Compare AUC, , and tissue distribution via LC-MS/MS. For pharmacodynamic analysis, pair behavioral assays (e.g., forced swim test for antidepressant activity) with microdialysis to monitor neurotransmitter levels in the prefrontal cortex .
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Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. lipid-based solvents?
- Methodology : Replicate solubility measurements (shake-flask method) under controlled pH (7.4 PBS vs. 1.2 SGF) and temperature (25°C vs. 37°C). Use dynamic light scattering (DLS) to detect micelle formation in lipid systems. Cross-reference with Hansen solubility parameters (HSPiP software) to rationalize polarity-driven discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
